3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]-
Description
Common Synonyms and Registry Identifiers
This compound is referenced under multiple synonyms and registry identifiers across chemical databases:
Comparative Analysis of Naming Conventions for Pyridinecarboxylic Acid Derivatives
Pyridinecarboxylic acids are distinguished by the position of their carboxylic acid substituents. The three primary isomers are:
The compound 2-[(2,5-dimethylphenyl)amino]-3-pyridinecarboxylic acid belongs to the nicotinic acid family due to its carboxylic acid group at position 3. However, its substitution pattern diverges from nicotinic acid’s simpler structure, incorporating a dimethylphenylamino group at position 2. This contrasts with picolinic acid derivatives , which prioritize substituents at position 2, and isonicotinic acid derivatives , which functionalize position 4.
Naming conventions for such derivatives follow IUPAC rules:
- Parent heterocycle : Pyridine.
- Principal functional group : Carboxylic acid (-COOH), assigned the lowest possible number.
- Substituents : Listed alphabetically with locants.
For example, replacing the hydroxyl group in nicotinic acid with a dimethylphenylamino group yields the systematic name 2-[(2,5-dimethylphenyl)amino]-3-pyridinecarboxylic acid . This hierarchical approach ensures unambiguous identification across chemical literature.
Properties
IUPAC Name |
2-(2,5-dimethylanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-5-6-10(2)12(8-9)16-13-11(14(17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXROYZLSJSHPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360796 | |
| Record name | 3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55285-29-5 | |
| Record name | 2-[(2,5-Dimethylphenyl)amino]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55285-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]- typically involves the following steps:
Nitration: The starting material, 2,5-dimethylaniline, undergoes nitration to form 2,5-dimethyl-4-nitroaniline.
Reduction: The nitro group is then reduced to an amino group, yielding 2,5-dimethyl-4-aminophenylamine.
Coupling Reaction: This intermediate is then coupled with 3-pyridinecarboxylic acid under specific conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts for chemical reactions .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Strobilurin Analogs (Complex III Qo Inhibitors)
- Azoxystrobin (A.1.1) : A methoxyacrylate fungicide inhibiting mitochondrial electron transport. Unlike the target compound, azoxystrobin lacks a pyridinecarboxylic acid backbone but shares a role in disrupting fungal energy production .
- Pyraclostrobin (A.1.14): Features a bisthioether group, enabling broader-spectrum activity. The dimethylphenylamino group in the target compound may confer selectivity toward specific fungal strains .
Sulfonylurea Herbicides
- Flupyrsulfuron (3-Pyridinecarboxylic acid derivative): Contains a sulfonylurea bridge and trifluoromethyl group, targeting acetolactate synthase (ALS) in plants. The target compound’s dimethylphenylamino group likely directs its mode of action away from ALS inhibition .
Research Findings and Synergistic Potential
Patent literature highlights the compound’s use in combination with other fungicides, such as metyltetraprole (A.1.25) and picoxystrobin (A.1.13), to overcome resistance in pathogens like Puccinia triticina (wheat rust) . Its unique substitution pattern may reduce cross-resistance risks compared to strobilurins, which face widespread resistance in field populations.
Biological Activity
3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]- (CAS Number: 55285-29-5) is an organic compound with the molecular formula C14H14N2O2. It is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a carboxylic acid group at the third position and a 2,5-dimethylphenylamino group at the second position. The structural formula is represented as follows:
The biological activity of 3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]- is attributed to its ability to interact with various molecular targets within biological systems. This compound has been studied for its potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial effects by inhibiting bacterial growth through interference with essential metabolic pathways.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells, possibly through modulation of signaling pathways related to cell proliferation and survival.
Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of various pyridine derivatives on cancer cell lines. The results demonstrated that compounds similar to 3-Pyridinecarboxylic acid showed significant inhibition of tumor growth in vitro. Specifically, one derivative exhibited an IC50 value of 123 nM in inhibiting PGE2-induced TNFα reduction in human whole blood assays .
Antimicrobial Activity
Another study focused on the synthesis and biological evaluation of pyridine derivatives for antimicrobial activity. The results indicated that certain derivatives had substantial inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyridine structure could enhance efficacy .
Case Studies
Comparison with Related Compounds
3-Pyridinecarboxylic acid can be compared with other pyridine derivatives such as nicotinic acid and isonicotinic acid. While all share a common pyridine structure, their functional groups lead to distinct biological activities:
| Compound | IUPAC Name | Biological Activity |
|---|---|---|
| 3-Pyridinecarboxylic acid | 2-(2,5-dimethylanilino)pyridine-3-carboxylic acid | Antimicrobial, anticancer |
| Nicotinic acid | Pyridine-3-carboxylic acid | Neuroprotective, vasodilatory |
| Isonicotinic acid | Pyridine-4-carboxylic acid | Antitubercular |
Q & A
Q. Answer :
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- IR spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced: How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s bioactivity?
Q. Answer :
- Density Functional Theory (DFT) : Predicts electronic properties (HOMO/LUMO energies) to assess redox potential, relevant for antioxidant activity studies .
- Molecular docking : Simulate binding interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Use software like AutoDock Vina to model the compound’s affinity for active sites, leveraging structural analogs from imidazolinone herbicides .
- MD simulations : Evaluate stability of ligand-protein complexes over time .
Basic: What in vitro assays are suitable for evaluating antioxidant activity of this compound?
Q. Answer :
- DPPH/ABTS radical scavenging : Measure reduction of stable radicals (λ = 517 nm for DPPH) to quantify antioxidant capacity.
- FRAP assay : Assess ferric ion reduction ability.
- Cell-based assays : Use H2O2-induced oxidative stress in RAW 264.7 macrophages to measure ROS inhibition. Protocols from ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene carboxylate studies can be adapted .
Advanced: How can discrepancies in biological activity data across studies be resolved?
Q. Answer :
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers or confounding variables (e.g., solvent effects in assays).
- Dose-response validation : Re-test activity across a broader concentration range (e.g., 1–100 μM) to confirm EC50 values.
- Orthogonal assays : Cross-validate results with alternative methods (e.g., combine DPPH with ORAC assays for antioxidants) .
Basic: What precautions are necessary for handling and storing this compound?
Q. Answer :
- Storage : Store in airtight containers at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the amide bond.
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (refer to SDS for nicotinic acid derivatives ).
- Stability testing : Monitor via HPLC for degradation under accelerated conditions (40°C/75% RH) .
Advanced: How can degradation pathways of this compound be characterized under stressed conditions?
Q. Answer :
- Forced degradation studies : Expose the compound to heat, light, acid/base, and oxidizers (H2O2).
- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed carboxylic acid or cleaved aniline fragments).
- Kinetic modeling : Calculate rate constants (k) for degradation pathways to predict shelf life .
Basic: What chromatographic methods are recommended for purity analysis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
